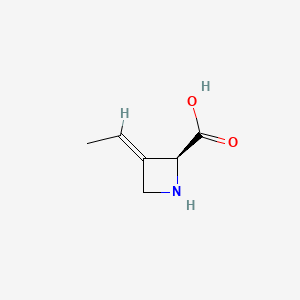
(2S,3E)-3-ethylideneazetidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3E)-3-ethylideneazetidine-2-carboxylic acid is a chiral azetidine derivative
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3E)-3-ethylideneazetidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of γ-substituted amino acid derivatives. This process can be facilitated by using strong bases or specific catalysts to promote the formation of the azetidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for scalability. This includes using high-yielding reactions, cost-effective reagents, and efficient purification techniques to ensure the compound’s purity and consistency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, alkoxides.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the molecule.
Substitution: Formation of substituted azetidine derivatives with new functional groups replacing the original ones.
科学研究应用
Pharmaceutical Applications
-
Synthesis of α-Amino Acids
- (2S,3E)-3-ethylideneazetidine-2-carboxylic acid serves as a precursor for synthesizing α-amino acids. These amino acids are crucial in drug development due to their role in protein synthesis and enzyme function.
- A study demonstrated the stereoselective synthesis of azetidine-based α-amino acids, highlighting the compound's utility in creating small peptide chains that can have therapeutic effects .
-
Anticancer Research
- Research has indicated that derivatives of azetidine carboxylic acids exhibit anticancer properties. For instance, compounds derived from this compound have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis .
- A specific study showed that modifications of this compound could downregulate tumor markers, suggesting potential applications in cancer treatment.
Case Study 1: Development of Peptide Libraries
A research initiative focused on creating a library of 2-azetidinylcarboxylic acids derived from this compound. These compounds were utilized in the formation of peptide chains that demonstrated biological activity against various targets, showcasing the compound's versatility in drug design .
Case Study 2: Anticancer Activity Assessment
In another study, derivatives of this compound were tested for their anticancer effects. The results indicated significant inhibition of cell growth in several cancer cell lines, with mechanisms involving downregulation of specific oncogenes. This positions the compound as a potential lead in anticancer drug development .
Data Table: Comparison of Applications
作用机制
The mechanism of action of (2S,3E)-3-ethylideneazetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring can engage in various binding interactions, influencing the activity of these targets and modulating biological pathways.
相似化合物的比较
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features but different substituents.
Proline: A naturally occurring amino acid with a similar cyclic structure but a five-membered ring instead of a four-membered one.
Uniqueness: (2S,3E)-3-ethylideneazetidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the ethylidene group, which imparts distinct chemical and biological properties compared to other azetidine derivatives.
生物活性
(2S,3E)-3-ethylideneazetidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C6H9NO2
- Molar Mass : 127.14 g/mol
- Density : 1.317 g/cm³
The compound features a unique azetidine ring structure, which contributes to its biological activity. The presence of the carboxylic acid functional group is crucial for its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of azetidine compounds often exhibit antimicrobial properties. For instance, studies on similar compounds have shown that modifications in the azetidine structure can lead to enhanced antibacterial and antifungal activities. While specific data on this compound is limited, it is hypothesized that it could share similar properties due to the structural similarities with other known active compounds.
Anticancer Potential
The anticancer activity of azetidine derivatives has been documented in various studies. For example, compounds with a similar framework have demonstrated the ability to inhibit cell proliferation in cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways. Although direct studies on this compound are sparse, its structural characteristics suggest a potential for similar anticancer effects.
Case Studies and Research Findings
- Synthesis and Evaluation :
- Structure-Activity Relationship (SAR) :
- Pharmacological Testing :
Data Table: Summary of Biological Activities
属性
CAS 编号 |
24695-12-3 |
|---|---|
分子式 |
C6H9NO2 |
分子量 |
127.14 g/mol |
IUPAC 名称 |
(2S,3Z)-3-ethylideneazetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c1-2-4-3-7-5(4)6(8)9/h2,5,7H,3H2,1H3,(H,8,9)/b4-2-/t5-/m0/s1 |
InChI 键 |
LCXPHUZMYBUAOG-PSRSYCBASA-N |
SMILES |
CC=C1CNC1C(=O)O |
手性 SMILES |
C/C=C\1/CN[C@@H]1C(=O)O |
规范 SMILES |
CC=C1CNC1C(=O)O |
同义词 |
3-ethylidene-L-azetidine-2-carboxylic acid polyoximic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















